molecular formula C19H21ClN4O2 B4659099 N-[4-(4-acetyl-1-piperazinyl)phenyl]-N'-(3-chlorophenyl)urea

N-[4-(4-acetyl-1-piperazinyl)phenyl]-N'-(3-chlorophenyl)urea

Cat. No. B4659099
M. Wt: 372.8 g/mol
InChI Key: QACYCPAGSPQNQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-acetyl-1-piperazinyl)phenyl]-N'-(3-chlorophenyl)urea, also known as ACPU, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. It is a derivative of phenylurea and has a molecular weight of 356.84 g/mol. ACPU has been found to inhibit the activity of several enzymes and has shown promising results in various scientific research studies.

Mechanism of Action

N-[4-(4-acetyl-1-piperazinyl)phenyl]-N'-(3-chlorophenyl)urea inhibits the activity of enzymes by binding to their active sites. It has been found to be a competitive inhibitor of acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a crucial role in the breakdown of acetylcholine. This compound has also been shown to inhibit the activity of urease, an enzyme that is involved in the breakdown of urea.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which can improve cognitive function. This compound has also been shown to reduce inflammation and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

N-[4-(4-acetyl-1-piperazinyl)phenyl]-N'-(3-chlorophenyl)urea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied, and its mechanism of action is well understood. However, this compound also has some limitations. It can be toxic at high concentrations, and its efficacy may vary depending on the enzyme being targeted.

Future Directions

There are several future directions for research on N-[4-(4-acetyl-1-piperazinyl)phenyl]-N'-(3-chlorophenyl)urea. One potential application is in the treatment of Alzheimer's disease, as this compound has been shown to increase the levels of acetylcholine in the brain. This compound also has potential applications in the treatment of inflammation and cancer. Further studies are needed to determine the optimal dosage and delivery methods for this compound and to assess its safety and efficacy in human clinical trials.

Scientific Research Applications

N-[4-(4-acetyl-1-piperazinyl)phenyl]-N'-(3-chlorophenyl)urea has been extensively studied for its therapeutic potential in various scientific research studies. It has been found to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and urease. This compound has also been shown to have anti-inflammatory and anti-tumor properties.

properties

IUPAC Name

1-[4-(4-acetylpiperazin-1-yl)phenyl]-3-(3-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O2/c1-14(25)23-9-11-24(12-10-23)18-7-5-16(6-8-18)21-19(26)22-17-4-2-3-15(20)13-17/h2-8,13H,9-12H2,1H3,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACYCPAGSPQNQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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